molecular formula C15H15N5 B8341609 2-Anilino-4-(1,2-dimethylimidazol-5-yl)pyrimidine

2-Anilino-4-(1,2-dimethylimidazol-5-yl)pyrimidine

Cat. No. B8341609
M. Wt: 265.31 g/mol
InChI Key: QMEHPLCOBIOVAP-UHFFFAOYSA-N
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Patent
US06969714B2

Procedure details

5-(3-Dimethylaminoprop-2-enoyl)-1,2-dimethylimidazole (Method 1; 314 mg, 1.62 mmol) and phenylguanidine hydrogen carbonate (321 mg, 1.62 mmol) were treated as described in Example 1 to give the title compound 113 mg, (26%) as a solid. NMR: 2.37 (s, 3H), 3.93 (s, 3H), 6.95 (t, 1H), 7.08 (d, 1H), 7.28 (t, 2H), 7.59 (s, 1H), 7.69 (d, 2H), 8.35 (d, 1H), 9.43 (s, 1H); m/z: 266.
Name
5-(3-Dimethylaminoprop-2-enoyl)-1,2-dimethylimidazole
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[NH:5][C:6]1[N:11]=[C:10]([C:12]2[NH:16][C:15]([CH3:17])=[N:14][CH:13]=2)[CH:9]=[CH:8][N:7]=1.[C:21](=O)(O)O.C1(NC(N)=N)C=CC=CC=1>>[NH:5]([C:6]1[N:11]=[C:10]([C:12]2[N:16]([CH3:21])[C:15]([CH3:17])=[N:14][CH:13]=2)[CH:9]=[CH:8][N:7]=1)[C:4]1[CH:18]=[CH:19][CH:20]=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
5-(3-Dimethylaminoprop-2-enoyl)-1,2-dimethylimidazole
Quantity
314 mg
Type
reactant
Smiles
ClC=1C=C(NC2=NC=CC(=N2)C2=CN=C(N2)C)C=CC1
Name
Quantity
321 mg
Type
reactant
Smiles
C(O)(O)=O.C1(=CC=CC=C1)NC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=NC=CC(=N1)C1=CN=C(N1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 113 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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